![molecular formula C21H18 B420375 (1,2-Diphenylcyclopropyl)benzene CAS No. 896-65-1](/img/structure/B420375.png)
(1,2-Diphenylcyclopropyl)benzene
Overview
Description
(1,2-Diphenylcyclopropyl)benzene is a chemical compound that belongs to the family of aromatic hydrocarbons . It is a derivative of benzene, which is a clear colorless to light-yellow liquid with a petroleum-like, aromatic odor . The structure of benzene allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .
Scientific Research Applications
Catalytic Reactions and Product Formation : One study explored the reactions of functionally substituted chloropropanes with benzene, catalyzed by aluminum chloride. This reaction yielded a range of products including diphenylpropanes (Matsuda & Shinohara, 1978).
Photocycloaddition Reactions : A different research focused on the photocycloaddition of electron-deficient alkenes to diarylvinylidenecyclopropanes, demonstrating regioselective formation of vinylidenecyclopentanes (Mizuno et al., 2001).
Enantioselective Synthesis : Another study presented a method for the enantioselective synthesis of 2-alkylidene-3-alkyl-1,4-benzodioxanes using palladium-catalyzed annulation of benzene-1,2-diol and propargylic carbonates (Labrosse, Lhoste, & Sinou, 2000).
Aggregation-Induced Emission and Application in Polymer Chemistry : Research on Tetraphenylethene-containing diynes, including 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, demonstrated their application in polymer chemistry, showing aggregation-induced emission, fluorescent photopatterning, and potential in explosive detection (Hu et al., 2012).
Development of Crosslinkable Cyclic Aryl Ether Ketones : A study focused on synthesizing cyclic aryl ether oligomers containing the trans-1,2-diphenylcyclopropane moiety, which could undergo melt polymerization to form crosslinked polymers (Gao & Hay, 1995).
Photolysis and Radiolysis Studies : Research on the cycloreversion of aryl-substituted cyclobutenes by direct photolysis and pulse radiolysis highlighted the conversion processes and energy values associated with these compounds (Nakabayashi et al., 1993).
Applications in Therapeutic Development : The therapeutic applications of chalcone derivatives, which share structural similarities with (1,2-Diphenylcyclopropyl)benzene, were extensively reviewed, highlighting their diverse pharmacological activities (Mahapatra, Asati, & Bharti, 2019).
Iron-catalysed Coupling Reactions : A study demonstrated the iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene, providing practical access to polyfluorinated aromatic compounds (Hatakeyama et al., 2009).
properties
IUPAC Name |
(1,2-diphenylcyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-4-10-17(11-5-1)20-16-21(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGHIJTJDPXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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